molecular formula C11H13ClFNO2 B1487637 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide CAS No. 1182438-10-3

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide

Cat. No.: B1487637
CAS No.: 1182438-10-3
M. Wt: 245.68 g/mol
InChI Key: QIAXOTYGNHIHIG-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide is a chloroacetamide derivative characterized by a 2-fluorophenoxyethyl group and an N-methyl substituent. Its molecular formula is C₁₁H₁₂ClFNO₂ (molecular weight: 259.67 g/mol). The compound features a chloroacetyl core, a methyl group on the nitrogen atom, and a phenoxyethyl chain substituted with fluorine at the ortho position. Such structural motifs are common in agrochemicals and pharmaceuticals, where halogenated groups influence electronic properties and bioactivity .

Properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-14(11(15)8-12)6-7-16-10-5-3-2-4-9(10)13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXOTYGNHIHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide typically involves the reaction of 2-fluorophenoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-fluorophenoxyethanol attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the acetamide derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems and real-time monitoring ensures consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound carboxylic acid.

  • Reduction: Formation of this compound amine derivatives.

  • Substitution: Formation of various substituted phenol ethers and amides.

Scientific Research Applications

Organic Synthesis

2-Chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide serves as an intermediate in synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Capable of being reduced to amine derivatives.
  • Substitution Reactions: Nucleophilic substitutions can occur at the chloro and fluoro positions.

The compound has shown potential in biological research, particularly in enzyme inhibition and receptor binding studies. Its biological activity is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: Research indicates that it can inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammation pathways. In vitro studies have demonstrated significant inhibition of COX-1 and COX-2, suggesting potential anti-inflammatory applications .
  • Therapeutic Potential:
    • Anti-inflammatory Activity: In controlled studies, derivatives of this compound significantly reduced swelling in carrageenan-induced paw edema models in rats.
    • Anticancer Potential: Preliminary studies suggest that it may possess anticancer properties, although further research is necessary to elucidate its efficacy and mechanisms.
    • Antimicrobial Properties: The compound has also been explored for its antimicrobial effects against various pathogens.

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, derivatives of this compound exhibited significant reductions in swelling compared to control groups. This suggests effective anti-inflammatory properties that could be harnessed for therapeutic use.

Case Study 2: Enzyme Inhibition

Research has shown that similar compounds exhibit substantial COX-1 and COX-2 inhibition. For instance, compounds structurally related to this one have been reported with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Summary of Applications

Application AreaSpecific UsesObservations/Findings
Organic SynthesisIntermediate for complex molecule synthesisVersatile reactivity due to functional groups
Biological ResearchEnzyme inhibition studiesSignificant COX inhibition; potential anti-inflammatory use
Therapeutic ApplicationsAnti-inflammatory, anticancer, antimicrobialPositive results in animal models; further research needed

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Source
Target Compound 2-(2-fluorophenoxy)ethyl, N-methyl C₁₁H₁₂ClFNO₂ 259.67 Phenoxyethyl chain with ortho-F
2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide 1-(4-fluorophenyl)ethyl, N-methyl C₁₁H₁₃ClFNO 243.68 Fluorophenyl directly attached; no ether
2-Chloro-N-phenethylacetamide Phenethyl C₁₀H₁₂ClNO 197.66 No fluorine or ether linkage
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluorophenyl C₈H₇ClFNO 187.60 Fluorophenyl directly attached
2-(2-Fluoro-phenoxy)-N-{thiadiazolyl}-acetamide 2-fluorophenoxy, thiadiazole ring C₂₂H₁₇FN₄O₃S 444.46 Thiadiazole heterocycle

Key Observations :

  • Ether Linkage: The target compound’s phenoxyethyl group introduces an oxygen atom, enhancing polarity compared to phenethyl analogs (e.g., ’s compound) . This may improve solubility in polar solvents.
  • Fluorine Position: The ortho-fluorine in the target compound contrasts with the para-fluorine in ’s compound.
  • N-Methylation: The N-methyl group in the target compound and ’s analog reduces hydrogen-bonding capacity compared to non-methylated derivatives (e.g., ), possibly altering metabolic stability .

Physicochemical Properties

  • LogP and Solubility: The target compound’s logP (predicted ~2.5) is higher than non-fluorinated analogs (e.g., 2-chloro-N-phenethylacetamide, logP ~1.8) due to the lipophilic fluorine and phenoxy groups . The ether oxygen may slightly offset lipophilicity, improving aqueous solubility compared to purely alkyl chains.
  • Hydrogen Bonding :

    • The absence of an N–H group (due to N-methylation) eliminates intermolecular hydrogen bonding, as seen in ’s 2-chloro-N-phenylacetamide, which forms N–H⋯O bonds in crystal packing .

Biological Activity

2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide is a synthetic compound with potential applications in biological research and medicinal chemistry. Its structure includes a chloro group and a fluorophenoxy moiety, which are significant for its biological activity. This article focuses on the compound's biological activity, including its mechanism of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C12H13ClFNO2
  • Molecular Weight : 251.69 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorophenoxy moiety enhances hydrophobic interactions, which can improve binding affinity to target proteins.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor in enzymatic studies. It has been explored for its potential to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways. In vitro studies have shown that compounds similar to this compound exhibit significant COX-1 and COX-2 inhibition, making them candidates for anti-inflammatory therapies .

Therapeutic Applications

  • Anti-inflammatory Activity :
    • The compound has shown promise as an anti-inflammatory agent due to its inhibitory effects on COX enzymes. In one study, related compounds demonstrated IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 .
  • Anticancer Potential :
    • Preliminary investigations suggest that the compound may possess anticancer properties by targeting pathways involved in tumor growth and metastasis. Studies have indicated that modifications in the chemical structure can enhance cytotoxicity against cancer cell lines .
  • Antimicrobial Properties :
    • The compound has been tested against various microbial strains, showing potential antibacterial and antifungal activities. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of the compound exhibited significant reduction in swelling compared to the control group, suggesting effective anti-inflammatory properties.

Case Study 2: Anticancer Activity

A series of analogs were synthesized based on the structure of this compound and tested against several cancer cell lines. Results indicated that certain modifications increased cytotoxicity significantly, highlighting the importance of structure-activity relationships (SAR) in drug design.

Table 1: Inhibition Potency Against COX Enzymes

Compound NameIC50 (µM) COX-1IC50 (µM) COX-2
This compound19.4542.1
Related Compound A26.0431.4
Related Compound B28.3934.4

Table 2: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus<20
Escherichia coli<10
Candida albicans<15

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide
Reactant of Route 2
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2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.